4-{[1-(3,5-Dimethylbenzoyl)azetidin-3-yl]oxy}pyridine
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Overview
Description
4-{[1-(3,5-Dimethylbenzoyl)azetidin-3-yl]oxy}pyridine is a synthetic organic compound that features a pyridine ring substituted with an azetidine moiety linked through an ether bond to a 3,5-dimethylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3,5-Dimethylbenzoyl)azetidin-3-yl]oxy}pyridine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the 3,5-Dimethylbenzoyl Group: The azetidine ring is then reacted with 3,5-dimethylbenzoyl chloride in the presence of a base to form the benzoyl-substituted azetidine.
Etherification with Pyridine: Finally, the benzoyl-substituted azetidine is reacted with pyridine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3,5-Dimethylbenzoyl)azetidin-3-yl]oxy}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[1-(3,5-Dimethylbenzoyl)azetidin-3-yl]oxy}pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[1-(3,5-Dimethylbenzoyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{[1-(3,4-Dimethylbenzoyl)azetidin-3-yl]oxy}pyridine
- 4-{[1-(3,5-Dimethylbenzoyl)azetidin-3-yl]oxy}pyrimidine
Uniqueness
4-{[1-(3,5-Dimethylbenzoyl)azetidin-3-yl]oxy}pyridine is unique due to its specific substitution pattern and the presence of both azetidine and pyridine rings. This structural combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H18N2O2 |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
(3,5-dimethylphenyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone |
InChI |
InChI=1S/C17H18N2O2/c1-12-7-13(2)9-14(8-12)17(20)19-10-16(11-19)21-15-3-5-18-6-4-15/h3-9,16H,10-11H2,1-2H3 |
InChI Key |
GHGDAOUCYUQMDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CC(C2)OC3=CC=NC=C3)C |
Origin of Product |
United States |
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